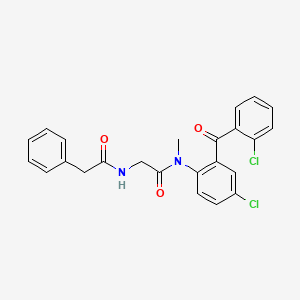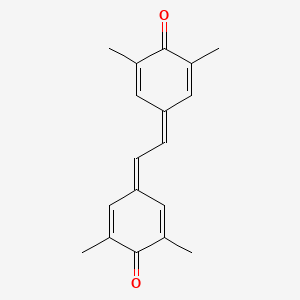
Butanamide,N,N'-1,2-phenylenebis[3-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, N,N’-1,2-phenylenebis[3-oxo-] is a chemical compound with the molecular formula C14H16N2O4. It is known for its unique structure, which includes two butanamide groups connected by a 1,2-phenylenebis linkage. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N,N’-1,2-phenylenebis[3-oxo-] typically involves the reaction of acetoacetanilide with phenylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of Butanamide, N,N’-1,2-phenylenebis[3-oxo-] follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize the yield and purity of the product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Butanamide, N,N’-1,2-phenylenebis[3-oxo-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Butanamide, N,N’-1,2-phenylenebis[3-oxo-] is used in several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of organic pigments and dyes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Butanamide, N,N’-1,2-phenylenebis[3-oxo-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanamide, N,N’-1,3-phenylenebis[3-oxo-]
- Butanamide, N,N’-1,4-phenylenebis[3-oxo-]
Uniqueness
Butanamide, N,N’-1,2-phenylenebis[3-oxo-] is unique due to its specific 1,2-phenylenebis linkage, which imparts distinct chemical properties compared to its 1,3- and 1,4-phenylenebis analogs.
Eigenschaften
Molekularformel |
C14H22N2O4 |
|---|---|
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
3-oxo-N-[2-(3-oxobutanoylamino)cyclohexyl]butanamide |
InChI |
InChI=1S/C14H22N2O4/c1-9(17)7-13(19)15-11-5-3-4-6-12(11)16-14(20)8-10(2)18/h11-12H,3-8H2,1-2H3,(H,15,19)(H,16,20) |
InChI-Schlüssel |
HDTJSSDBVGFAIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)NC1CCCCC1NC(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]-](/img/structure/B13801743.png)
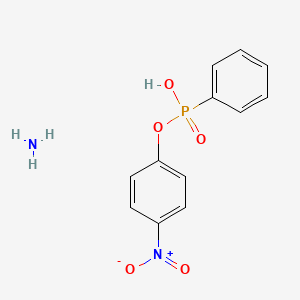
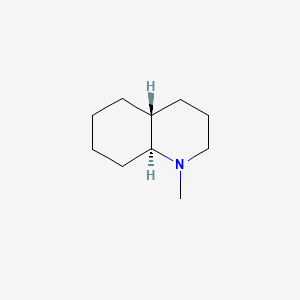
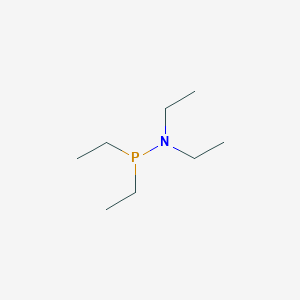
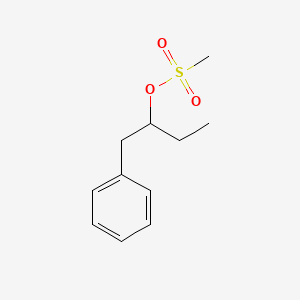

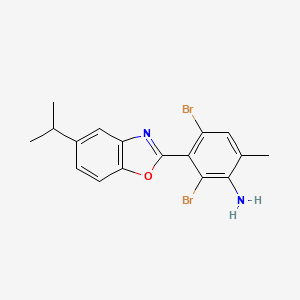
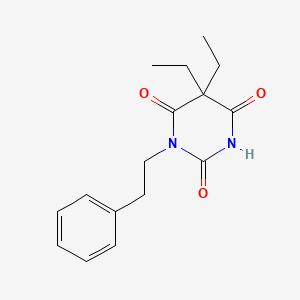
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B13801788.png)
![2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13801793.png)
![2-Fluoro-4-(4-pentylcyclohexyl)-1-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13801795.png)
